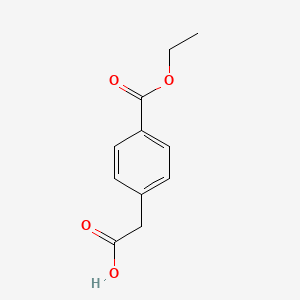

2-(4-(ethoxycarbonyl)phenyl)acetic acid

描述

Contextual Significance of Phenylacetic Acid Scaffolds

The phenylacetic acid scaffold is a core structural motif found in numerous biologically active molecules. mdpi.com Phenylacetic acid itself is a natural auxin in plants and exhibits antimicrobial properties. mdpi.comwikipedia.orgnih.gov In humans, it is a catabolite of phenylalanine. wikipedia.org The presence of this scaffold is notable in various pharmaceuticals, including anti-inflammatory drugs like ibuprofen (B1674241) and diclofenac, as well as other medicines such as camylofin (B606464) and phenacemide. mdpi.comwikipedia.org The ability of the phenylacetic acid structure to interact with biological targets makes it a valuable starting point for drug discovery and development. drugbank.com

Overview of Functionalized Phenylacetic Acid Derivatives in Chemical Sciences

Functionalization of the phenylacetic acid scaffold is a key strategy in synthetic organic chemistry to create novel molecules with specific properties. researchgate.net Chemists employ various reactions to introduce different functional groups onto the phenyl ring or the acetic acid side chain. These modifications can significantly alter the compound's electronic properties, steric hindrance, and ultimately its biological activity. nih.gov

Recent research has focused on developing new catalytic methods for the selective functionalization of phenylacetic acid derivatives. For instance, palladium-catalyzed reactions have been developed for the ortho-C–H acetoxylation and meta-C–H olefination of these compounds. acs.orgchu-lab.org These advanced synthetic techniques allow for precise modifications of the phenylacetic acid core, opening up new avenues for creating complex molecules. researchgate.net The development of eco-friendly methods, such as nickel-catalyzed direct amidation, further highlights the ongoing innovation in this field. nih.gov

Research Trajectories and Contemporary Interests in 2-(4-(Ethoxycarbonyl)phenyl)acetic acid

This compound is a specific derivative of phenylacetic acid that has garnered attention as a key intermediate in the synthesis of more complex molecules. google.com Its structure, featuring an ethoxycarbonyl group at the para position of the phenyl ring, makes it a valuable building block in organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 67097-50-1 |

| Molecular Formula | C11H12O4 |

| Molecular Weight | 208.21 g/mol |

| Purity | 95% |

This data is compiled from multiple sources. aablocks.comchemshuttle.com

One of the notable applications of this compound is as a key synthon for Repaglinide (B1680517), an oral hypoglycemic agent used to treat type II diabetes. google.com The synthesis of this compound itself has been the subject of research to develop more efficient and industrially viable processes, avoiding the use of hazardous reagents. google.com

Furthermore, the presence of both a carboxylic acid and an ester group in this compound allows for selective chemical transformations, making it a versatile intermediate for creating a variety of other compounds. Research in this area often focuses on leveraging this bifunctionality for the construction of complex molecular architectures.

Structure

3D Structure

属性

IUPAC Name |

2-(4-ethoxycarbonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWDNFSHDHQPHIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443402 | |

| Record name | ethyl 4-(carboxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67097-50-1 | |

| Record name | ethyl 4-(carboxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Ethoxycarbonyl Phenyl Acetic Acid

Classical Approaches to Arylacetic Acid Synthesis

Classical methods for synthesizing arylacetic acids often involve multi-step sequences starting from readily available aromatic precursors. One common strategy involves the introduction of a two-carbon side chain onto the aromatic ring, which is then converted to the carboxylic acid functionality.

A notable classical route to a structurally similar compound, 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid, which is a key intermediate in the synthesis of the antidiabetic drug Repaglinide (B1680517), starts from 3-hydroxyphenylacetic acid. researchgate.net This synthesis involves a sequence of reactions including esterification, formylation, oxidation, etherification, and selective hydrolysis. researchgate.net Such classical approaches, while effective, can suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents (e.g., sodium cyanide, carbon tetrachloride), and operational complexities. researchgate.netgoogle.com

Another traditional method that can be adapted for the synthesis of arylacetic acids is the Willgerodt-Kindler reaction . This reaction converts aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to the carboxylic acid. organic-chemistry.orgwikipedia.orgresearchgate.net For the synthesis of 2-(4-(ethoxycarbonyl)phenyl)acetic acid, a potential starting material would be ethyl 4-acetylbenzoate. The reaction with sulfur and an amine (like morpholine) would yield a thioamide, followed by hydrolysis to the desired product. wikipedia.org

A common classical pathway to phenylacetic acids is through the hydrolysis of the corresponding benzyl (B1604629) cyanide. For instance, phenylacetic acid itself can be prepared by refluxing benzyl cyanide with sulfuric acid. orgsyn.org Adapting this to the target molecule would involve the synthesis of ethyl 4-(cyanomethyl)benzoate, which can be a challenging precursor to obtain.

The following table summarizes a representative classical synthetic sequence starting from p-toluic acid, illustrating the multiple steps often required.

Table 1: Representative Classical Synthesis of this compound

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Esterification | Ethanol (B145695), Acid Catalyst (e.g., H₂SO₄), Reflux | Ethyl p-toluate |

| 2 | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), CCl₄, Reflux | Ethyl 4-(bromomethyl)benzoate |

| 3 | Cyanation | NaCN or KCN, Solvent (e.g., DMSO, Ethanol/Water) | Ethyl 4-(cyanomethyl)benzoate |

| 4 | Hydrolysis | Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH) followed by acidification, Heat | This compound |

Esterification and Functionalization Strategies for Phenyl Acetic Acid Derivatives

The synthesis of this compound inherently involves esterification. This can be achieved at different stages of the synthesis. One approach is the direct esterification of a pre-existing carboxylic acid group on the aromatic ring. The Fischer-Speier esterification is a classic and widely used method for this purpose, involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or dry hydrogen chloride. youtube.comyoutube.com

For instance, if the synthesis starts from 4-carboxyphenylacetic acid (a terephthalic acid mono-derivative), the ethyl ester can be formed by reaction with ethanol under acidic conditions. However, the preparation of monoesters of symmetric dicarboxylic acids like terephthalic acid can be challenging, often leading to mixtures of the monoester, diester, and unreacted diacid. researchgate.netgoogle.com A two-step procedure involving the formation of the dialkyl terephthalate (B1205515) followed by selective monohydrolysis can be a more controlled approach to obtain the desired monoester. researchgate.net

Functionalization of a pre-formed phenylacetic acid derivative is another key strategy. This can involve reactions on the aromatic ring or modifications of the acetic acid side chain. For example, direct C-H functionalization of phenylacetic acid derivatives is an area of active research, allowing for the introduction of various substituents onto the aromatic ring. mdpi.com

The hydrolysis of an ester to a carboxylic acid is also a critical functionalization step, particularly in the final stage of many synthetic routes. This is typically achieved by heating the ester with an aqueous base (saponification), such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. sserc.org.uklibretexts.orgyoutube.comsserc.org.uk

Modern and Sustainable Synthetic Routes

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These modern approaches are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic methods offer significant advantages over classical stoichiometric reactions, including milder reaction conditions, higher yields, and reduced waste. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for forming carbon-carbon bonds. A potential route to this compound could involve the coupling of an aryl halide or triflate with a suitable two-carbon building block.

While specific catalytic routes directly to the target molecule are not extensively reported in readily available literature, related transformations suggest feasibility. For example, the synthesis of substituted phenylacetic acids has been achieved through palladium-catalyzed reactions. youtube.com

A hypothetical catalytic approach could involve the palladium-catalyzed carboxylation of a suitable precursor. For instance, starting from ethyl 4-tolylacetate, a direct C-H carboxylation at the benzylic position would be a highly atom-economical route, although this remains a challenging transformation.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sserc.org.uk In the context of synthesizing this compound, several green principles can be applied.

One key aspect is the use of greener solvents and catalysts. For example, replacing hazardous solvents like carbon tetrachloride with more benign alternatives is a primary goal. The use of heterogeneous catalysts, which can be easily recovered and reused, is another important green strategy. researchgate.net For instance, solid acid catalysts can be employed in esterification reactions to replace corrosive and difficult-to-remove mineral acids. google.com

Solvent-free or "neat" reaction conditions are also a hallmark of green chemistry. The esterification of phenylacetic acid with 4-ethoxyphenol (B1293792) has been demonstrated under solventless conditions using a recyclable solid acid catalyst. researchgate.net The synthesis of PET-like monomers from renewable resources like eugenol (B1671780) also highlights the use of green reaction conditions such as thiol-ene reactions without the need for solvents or initiators. ukm.my

The following table highlights how green chemistry principles can be applied to a classical synthetic step.

Table 2: Green Chemistry in the Esterification of 4-Carboxyphenylacetic Acid

| Principle | Traditional Approach | Green Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric strong acid (e.g., H₂SO₄) | Heterogeneous solid acid catalyst (e.g., Amberlyst-15) | Catalyst is recyclable, less corrosive, and easier to separate from the product. |

| Safer Solvents | Use of potentially hazardous solvents. | Solvent-free conditions or use of greener solvents (e.g., ionic liquids). | Reduces waste, toxicity, and environmental impact. |

| Atom Economy | Reactions may have byproducts that are not utilized. | Designing reactions that maximize the incorporation of all materials used in the process into the final product. | Minimizes waste and improves efficiency. |

Process Intensification and Scale-Up Considerations in Research Synthesis

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. pharmafeatures.compharmasalmanac.comnumberanalytics.comcetjournal.itcetjournal.it When considering the scale-up of the synthesis of this compound from a research laboratory to a larger scale, several factors are crucial.

The transition from batch to continuous flow processing is a key aspect of process intensification. pharmasalmanac.comcetjournal.itcetjournal.it Flow chemistry offers several advantages, including improved heat and mass transfer, better control over reaction parameters, and enhanced safety, particularly for highly exothermic or hazardous reactions. pharmasalmanac.comcetjournal.it This can lead to higher yields, better product quality, and reduced waste. pharmasalmanac.com

For a multi-step synthesis, telescoping reactions, where intermediates are not isolated and purified but are directly used in the subsequent step, can significantly improve efficiency and reduce waste. chimia.ch This requires careful optimization of each reaction step to ensure high conversion and minimize the formation of impurities that could interfere with downstream processes.

The choice of reagents and purification methods also becomes critical at a larger scale. For example, a new synthetic route to a repaglinide intermediate was developed to avoid dangerous reagents and difficult purification steps, making the scale-up operation easier and more environmentally friendly. researchgate.net

Chemical Reactivity and Derivatization Studies of 2 4 Ethoxycarbonyl Phenyl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for a multitude of chemical reactions, allowing for the formation of various functional derivatives.

Esterification and Amidation Reactions

The carboxylic acid functionality of 2-(4-(ethoxycarbonyl)phenyl)acetic acid can readily undergo esterification. This reaction typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce the corresponding ester. For instance, the Fischer esterification method, which involves refluxing the carboxylic acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst, can be employed. wikipedia.org Solvent-free conditions using heterogeneous acid catalysts like Amberlyst-15 have also been shown to be effective for the esterification of similar phenylacetic acid derivatives. gcsu.edu

Amidation, the formation of an amide, is another important transformation of the carboxylic acid group. Direct reaction with an amine is often challenging due to the formation of an unreactive carboxylate salt. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDEC) can facilitate the direct amidation by activating the carboxylic acid. libretexts.org Boronic acid derivatives have also been explored as catalysts for direct amidation under mild conditions. organic-chemistry.org

Table 1: Examples of Esterification and Amidation Reactions

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Reflux | Phenylacetate Ester |

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. libretexts.orgbritannica.com The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. libretexts.org Borane (BH₃) complexes, such as BH₃-THF, also effectively reduce carboxylic acids and can offer greater selectivity in the presence of other reducible functional groups. libretexts.org

Decarboxylation, the removal of the carboxyl group as carbon dioxide, of arylacetic acids like this compound to form aryl aldehydes or ketones can be achieved through oxidative methods. chemrevlett.com This transformation can be catalyzed by various transition metals, such as copper or manganese, often in the presence of an oxidant like molecular oxygen. chemrevlett.comnih.govorganic-chemistry.org The reaction mechanism is thought to involve the formation of a metal-carboxylate species, followed by decarboxylation and subsequent oxidation. chemrevlett.com In some cases, decarboxylation can be induced under acidic conditions, particularly if the resulting carbanion is stabilized by resonance, as is the case with benzylic carbons. stackexchange.com

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl (ethyl ester) group also presents opportunities for chemical modification, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

The ethoxycarbonyl group can be hydrolyzed back to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org Base-catalyzed hydrolysis (saponification) is an irreversible process that uses a stoichiometric amount of a base, such as sodium hydroxide (B78521), to yield the carboxylate salt, which is then protonated in a separate acidic workup step.

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. organic-chemistry.org This reaction is an equilibrium process, and driving the reaction to completion often requires using a large excess of the new alcohol or removing one of the products from the reaction mixture. N-heterocyclic carbenes have also been shown to catalyze transesterification reactions under mild conditions. organic-chemistry.org

Reduction to Alcohol Functionalities

Similar to the carboxylic acid group, the ethoxycarbonyl group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, converting the ester to a primary alcohol. britannica.com During this reduction, two equivalents of alcohol are produced: one from the acyl portion of the ester and the other from the ethoxy group.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents, the acetic acid group (-CH₂COOH) and the ethoxycarbonyl group (-COOEt), influence the position of incoming electrophiles. Both are deactivating groups, meaning they make the ring less reactive towards electrophiles than benzene (B151609) itself. They are also primarily meta-directing. However, the methylene (B1212753) spacer in the acetic acid group somewhat lessens its deactivating effect compared to a group directly attached to the ring.

Common EAS reactions include nitration, halogenation, and sulfonation. lumenlearning.comleah4sci.com

Nitration: This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com

Halogenation: Bromination or chlorination requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and create a sufficiently strong electrophile. lumenlearning.commasterorganicchemistry.com

Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the aromatic ring.

The regioselectivity of these substitutions will be directed by the combined electronic effects of the two existing substituents.

Table 2: Summary of Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Typical Reagents | Electrophile | Expected Product Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | meta to both groups |

| Bromination | Br₂, FeBr₃ | Br⁺ | meta to both groups |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | meta to both groups |

Halogenation and Nitration Studies

Halogenation and nitration are fundamental electrophilic aromatic substitution reactions. While specific studies on this compound are not extensively documented in publicly available literature, the outcomes can be predicted based on established chemical principles.

Halogenation: The introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring would likely require a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction is expected to yield primarily the mono-halogenated product where the halogen is introduced at the position ortho to the acetic acid group.

Nitration: Nitration, typically carried out with a mixture of concentrated nitric acid and sulfuric acid, introduces a nitro group (-NO₂) onto the aromatic ring. Similar to halogenation, the directing effects of the existing substituents would favor the formation of 2-(3-nitro-4-(ethoxycarbonyl)phenyl)acetic acid. wikipedia.org

Table 1: Predicted Products of Halogenation and Nitration

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-(3-bromo-4-(ethoxycarbonyl)phenyl)acetic acid |

| Chlorination | Cl₂ / AlCl₃ | 2-(3-chloro-4-(ethoxycarbonyl)phenyl)acetic acid |

Alkylation and Acylation of the Aromatic Nucleus

Friedel-Crafts alkylation and acylation are classic methods for forming carbon-carbon bonds with an aromatic ring. These reactions are catalyzed by strong Lewis acids. rsc.org

Alkylation: The introduction of an alkyl group onto the aromatic ring of this compound is challenging due to the presence of the deactivating ethoxycarbonyl group. nih.gov Furthermore, the reaction is prone to polyalkylation and carbocation rearrangements. If successful, the alkyl group would be expected to add at the position ortho to the acetic acid substituent.

Acylation: Friedel-Crafts acylation, which introduces an acyl group (R-C=O), is generally more controlled than alkylation and avoids rearrangements. libretexts.orglibretexts.org The reaction with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst would likely lead to the formation of a ketone. The acyl group is anticipated to substitute at the 3-position of the phenyl ring.

Derivatization to Novel Chemical Entities

The presence of both a carboxylic acid and an ester group allows for a wide range of derivatization reactions, leading to the synthesis of novel heterocyclic and polyfunctionalized compounds.

Synthesis of Heterocyclic Structures

The structure of this compound is a precursor for the synthesis of various heterocyclic systems. A notable example is the formation of pyridazinone derivatives.

One synthetic route involves the cyclocondensation of a related γ-keto acid with hydrazine (B178648) hydrate. iglobaljournal.comresearchgate.net For instance, the Friedel-Crafts acylation of ethyl benzoate (B1203000) with succinic anhydride would yield a keto-acid which, after appropriate functional group manipulations, could be cyclized to form a pyridazinone ring. The resulting pyridazinone derivatives have been investigated for their potential biological activities. nih.gov

Another approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophiles to form various heterocyclic rings.

Table 2: Potential Heterocyclic Derivatives from this compound Precursors

| Heterocyclic System | General Synthetic Approach |

|---|---|

| Pyridazinones | Cyclocondensation of a corresponding γ-keto acid with hydrazine derivatives. iglobaljournal.comresearchgate.net |

| Thiazinones | Reaction of a pyridazinethione derivative with chloroacetic acid. nih.gov |

Formation of Polyfunctionalized Analogues

The carboxylic acid and ester functionalities of this compound can be independently or concurrently modified to generate a library of polyfunctionalized analogues.

The carboxylic acid group can be converted into a variety of other functional groups:

Amides: Reaction with amines, often in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), yields the corresponding amides. libretexts.orgyoutube.com

Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid to the more reactive acid chloride, which is a key intermediate for the synthesis of esters and amides. pressbooks.pubsavemyexams.com

Alcohols: Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 2-(4-(ethoxycarbonyl)phenyl)ethanol. pressbooks.pub

The ester group can also be modified:

Hydrolysis: Base- or acid-catalyzed hydrolysis of the ethyl ester would yield the corresponding dicarboxylic acid, 4-(carboxymethyl)benzoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

Amidation: Direct reaction of the ester with an amine (aminolysis) can form an amide, though this reaction is generally less efficient than from the corresponding acid chloride.

These transformations allow for the systematic modification of the parent molecule to explore structure-activity relationships in various chemical and biological contexts.

Applications As a Key Intermediate in Complex Organic Synthesis

Precursor to Pharmaceutically Relevant Scaffolds

Phenylacetic acid and its derivatives are crucial starting materials for numerous drugs, including well-known anti-inflammatory agents, antibiotics, and more. mdpi.comwikipedia.org The compound 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid is particularly significant as a high-value intermediate in the pharmaceutical industry, primarily recognized for its role in manufacturing specific therapeutic agents. tcichemicals.com

Role in the Synthesis of Repaglinide (B1680517) and Related Analogues

The most prominent and well-documented application of 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid is its function as a key synthon in the industrial preparation of Repaglinide. tcichemicals.comgoogle.com Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus. google.comsemanticscholar.org It functions by stimulating the release of insulin (B600854) from pancreatic β-cells. google.com

The synthesis of Repaglinide involves the condensation of two main intermediates: 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid and (S)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butylamine. google.comsemanticscholar.org This reaction is typically followed by hydrolysis of the ethyl ester to yield the final active pharmaceutical ingredient. google.com Numerous patents describe processes for preparing this intermediate, highlighting its industrial importance and the ongoing research to develop more efficient, safe, and environmentally friendly synthetic routes. google.com These methods often aim to avoid hazardous reagents and complex procedures previously used in its production. google.com The compound is listed as "Repaglinide Related Compound B" or Impurity B in some pharmacopeial references, underscoring its direct connection to the drug. sigmaaldrich.comsemanticscholar.org

Table 1: Key Data for 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic Acid

| Property | Value | Source |

|---|---|---|

| CAS Number | 99469-99-5 | tcichemicals.com |

| Molecular Formula | C₁₃H₁₆O₅ | cymitquimica.comvwr.com |

| Molecular Weight | 252.27 g/mol | cymitquimica.comvwr.com |

| Appearance | White to almost white crystalline powder | cymitquimica.com |

| Melting Point | 78.0 to 82.0 °C | fishersci.com |

| Primary Use | Intermediate for the synthesis of Repaglinide | tcichemicals.comgoogle.com |

Building Block for Other Biologically Active Molecules

While its use in Repaglinide synthesis is predominant, the structural framework of 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid makes it a candidate for the synthesis of other biologically active molecules. Phenylacetic acid derivatives, in general, are explored for a wide range of therapeutic activities, including anti-inflammatory, analgesic, and antipyretic properties. mdpi.comgoogle.com Multicomponent reactions are often employed to generate diverse molecular libraries from such building blocks for drug discovery programs. nih.gov Although specific examples for 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid beyond Repaglinide are not extensively detailed in publicly available research, its potential as a precursor for other novel therapeutic agents remains an area of interest for medicinal chemists.

Intermediate in Agrochemical and Material Science Research

The application of phenylacetic acid derivatives extends into the agrochemical sector. Certain derivatives have been patented for their use as pesticides, possessing fungicidal, insecticidal, and acaricidal activity. google.com For example, the well-known herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) is a related phenoxyacetic acid that selectively controls broadleaf weeds. wikipedia.orgwho.int Phenylacetic acid itself has been identified as a natural auxin (a plant hormone) and exhibits antimicrobial properties, making it and its derivatives interesting for agricultural applications. wikipedia.orgnih.gov However, specific research documenting the use of 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid in agrochemical or material science applications is not prominent in the literature, as its development has been overwhelmingly focused on its pharmaceutical role.

Contribution to the Synthesis of Specialty Chemicals and Advanced Materials

As a difunctional molecule, 2-(3-ethoxy-4-ethoxycarbonylphenyl)acetic acid possesses the necessary reactive sites—a carboxylic acid and an ester—to be incorporated into larger, more complex molecules. Such intermediates are fundamental in the synthesis of specialty chemicals. While its primary documented use is in the pharmaceutical field, its structure is amenable to polymer chemistry or the creation of advanced materials where specific aromatic units are required. There is little specific information in peer-reviewed literature detailing its use in these areas, indicating its highly specialized application as a pharmaceutical intermediate.

Mechanistic Investigations of Reactions Involving 2 4 Ethoxycarbonyl Phenyl Acetic Acid

Elucidation of Reaction Pathways

Understanding the pathways through which 2-(4-(ethoxycarbonyl)phenyl)acetic acid is synthesized and undergoes further reactions is fundamental. Several synthetic routes can be envisaged, drawing parallels from the synthesis of structurally similar compounds, particularly the key intermediate for the antidiabetic drug Repaglinide (B1680517), [3-ethoxy-4-(ethoxycarbonyl)phenyl]acetic acid.

One potential pathway involves the carboxylation of a carbanion . For a related synthesis, a substituted toluene (B28343) is treated with a strong base like lithium diisopropylamide (LDA) to form a benzylic carbanion, which is then quenched with carbon dioxide to introduce the carboxylic acid moiety. A similar approach for this compound could start from ethyl 4-methylbenzoate. The methyl group would be deprotonated to form a benzylic anion, followed by reaction with CO2 to yield the target molecule.

Another plausible synthetic route is the Willgerodt-Kindler reaction . This reaction transforms an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. rsc.orgnih.govnih.govresearchgate.net For the synthesis of this compound, the starting material would be ethyl 4-acetylbenzoate. This would be reacted with sulfur and an amine (like morpholine) to form the thiomorpholide, followed by hydrolysis to give the final product. The mechanism of the Willgerodt-Kindler reaction is complex, involving the formation of an enamine, which then reacts with sulfur, followed by a series of rearrangements. rsc.org

The malonic ester synthesis provides a classic method for the preparation of carboxylic acids. wikipedia.orglibretexts.orglibretexts.orgucla.edumasterorganicchemistry.com This pathway would involve the alkylation of diethyl malonate with ethyl 4-(bromomethyl)benzoate. The resulting diester can then be hydrolyzed, and subsequent heating would lead to decarboxylation to yield this compound.

Furthermore, multi-step synthetic sequences can be designed. For instance, a route analogous to a known synthesis of a Repaglinide intermediate could start from a substituted phenylacetic acid and involve steps like formylation, oxidation, and esterification to introduce the ethoxycarbonyl group at the para position. semanticscholar.org

Kinetic Studies of Chemical Transformations

Esterification of the carboxylic acid group of this compound with an alcohol is a reversible reaction, typically catalyzed by a strong acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.orgmasterorganicchemistry.commdpi.com The rate of this reaction is influenced by factors such as temperature, catalyst concentration, and the molar ratio of the reactants. libretexts.orgmdpi.com

Hydrolysis of the ester group is another important transformation. This reaction can be catalyzed by either acid or base. libretexts.orgcapes.gov.br The alkaline hydrolysis of esters, also known as saponification, is typically a second-order reaction, being first order in both the ester and the hydroxide (B78521) ion. rsc.orgresearchgate.netrsc.org Studies on the alkaline hydrolysis of aryl phenylacetates suggest that under certain conditions, the reaction can proceed through an elimination-addition (E1cB) mechanism, involving the formation of a ketene (B1206846) intermediate. rsc.org

The following table presents hypothetical kinetic data for the acid-catalyzed esterification of a generic phenylacetic acid derivative, illustrating the type of information obtained from such studies.

Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Esterification

| Temperature (°C) | [Carboxylic Acid] (mol/L) | [Alcohol] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 25 | 0.1 | 1.0 | 1.5 x 10⁻⁵ |

| 25 | 0.2 | 1.0 | 3.0 x 10⁻⁵ |

| 25 | 0.1 | 2.0 | 1.5 x 10⁻⁵ |

| 50 | 0.1 | 1.0 | 4.5 x 10⁻⁵ |

Catalytic Mechanisms and Ligand Effects

Catalysis plays a pivotal role in many reactions involving this compound, particularly in the formation of new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the α-arylation of esters, are powerful tools for this purpose.

The general mechanism for the palladium-catalyzed α-arylation of an ester enolate with an aryl halide involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., ethyl 4-bromobenzoate) to form a Pd(II) species.

Transmetalation: The ester enolate (formed by deprotonation of a suitable ester with a base) displaces the halide on the palladium complex.

Reductive Elimination: The aryl and enolate groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

The following table illustrates the hypothetical effect of different ligands on the yield of a palladium-catalyzed α-arylation reaction.

Table 2: Hypothetical Ligand Effects on a Palladium-Catalyzed α-Arylation Reaction

| Ligand | Electron Donating Ability | Steric Bulk | Yield (%) |

|---|---|---|---|

| PPh₃ | Moderate | Moderate | 45 |

| P(t-Bu)₃ | High | High | 85 |

| XPhos | High | Very High | 95 |

Enzyme-Substrate Interactions in Biocatalytic Contexts

Biocatalysis offers a green and highly selective alternative for chemical transformations. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic carboxylic acids, including 2-arylpropionic acids, which are structurally related to this compound. acs.orgnih.govacs.orgopenpolar.no

Lipases catalyze the esterification or hydrolysis of esters. In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the two enantiomers. The mechanism of lipase (B570770) catalysis typically follows a Ping-Pong Bi-Bi mechanism , involving the formation of a covalent acyl-enzyme intermediate.

The enantioselectivity of a lipase is determined by the specific interactions between the substrate and the amino acid residues in the enzyme's active site. Molecular modeling and docking studies can be used to understand these interactions. nih.govmdpi.comnih.govmdpi.comdtu.dk For 2-arylpropionic acids, it has been observed that many lipases exhibit a preference for the (S)-enantiomer. The binding of the substrate in the active site is influenced by hydrophobic interactions between the aryl group of the substrate and nonpolar residues in the enzyme, as well as by the precise positioning of the carboxylic acid group for catalysis by the active site serine residue.

The following table summarizes the enantioselectivity of different lipases in the kinetic resolution of a generic 2-arylpropionic acid.

Table 3: Enantioselectivity of Various Lipases in the Kinetic Resolution of a 2-Arylpropionic Acid

| Lipase Source | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) |

|---|---|---|

| Candida antarctica lipase B (CALB) | >99 | >200 |

| Rhizomucor miehei lipase (RML) | 95 | 50 |

| Pseudomonas cepacia lipase (PCL) | 88 | 25 |

Computational and Theoretical Chemistry Studies of 2 4 Ethoxycarbonyl Phenyl Acetic Acid

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For 2-(4-(ethoxycarbonyl)phenyl)acetic acid, computational methods such as Density Functional Theory (DFT) are instrumental in elucidating the distribution of electrons and the nature of its chemical bonds.

Analysis of the molecular orbitals reveals the delocalization of π-electrons across the phenyl ring, a characteristic feature of aromatic systems. The carboxyl and ethoxycarbonyl groups, being electron-withdrawing, significantly influence the electronic landscape of the molecule. This is reflected in the calculated electrostatic potential maps, which would be expected to show regions of high electron density around the oxygen atoms of the carbonyl groups and lower electron density on the phenyl ring and the acidic proton.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |

| HOMO Energy | ~ -6.5 eV | Relates to the molecule's ability to donate electrons in a chemical reaction. |

| LUMO Energy | ~ -1.0 eV | Relates to the molecule's ability to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govnih.gov |

Note: The data in this table is illustrative and based on typical values for similar aromatic carboxylic acids and esters. Actual values would require specific DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-C bond connecting the acetic acid moiety to the phenyl ring and the C-O bond of the ester group. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them.

Computational scans of the potential energy surface, by systematically rotating key dihedral angles, can map out the energy landscape. It is anticipated that the lowest energy conformer would feature a planar arrangement of the carboxylic acid group with the phenyl ring to maximize π-conjugation, although steric hindrance could lead to a slightly twisted conformation. Similarly, the ethyl group of the ester will have preferred orientations to minimize steric clashes.

Studies on related substituted phenylacetic acids have shown that the interplay of steric and electronic effects governs the preferred conformations. uky.edu For this compound, the presence of two functional groups capable of forming hydrogen bonds would also play a crucial role in determining the conformational preferences, especially in the solid state or in solution.

Table 2: Key Dihedral Angles and Predicted Relative Energies for Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle 1 (Cα-C1-C4-C3) | Dihedral Angle 2 (C4-C(O)-O-C_ethyl) | Relative Energy (kcal/mol) |

| A | ~0° | ~0° | 0.0 (Global Minimum) |

| B | ~90° | ~0° | +3-5 |

| C | ~0° | ~180° | +1-2 |

Note: The data is hypothetical and serves to illustrate the expected outcomes of a conformational analysis.

Prediction of Reactivity Profiles and Reaction Energetics

The reactivity of this compound can be predicted using conceptual DFT, which utilizes global and local reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this regard. The HOMO is likely localized on the phenyl ring and the carboxylic acid group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the phenyl ring and the carbonyl carbons, suggesting these as sites for nucleophilic attack.

Local reactivity descriptors, such as Fukui functions, provide more detailed insight into the reactivity of specific atomic sites. frontiersin.org For instance, the carboxylic acid proton would be the most likely site for deprotonation in a basic medium. The carbonyl carbons of both the acid and the ester groups are predicted to be susceptible to nucleophilic addition reactions.

The energetics of potential reactions, such as esterification of the carboxylic acid or hydrolysis of the ester, can be modeled by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative measure of the reaction's feasibility.

Table 3: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value | Implication for Reactivity |

| Ionization Potential | ~ 8.0 eV | Energy required to remove an electron. |

| Electron Affinity | ~ 1.5 eV | Energy released upon adding an electron. |

| Global Hardness | ~ 3.25 eV | Resistance to change in electron distribution. |

| Electrophilicity Index | ~ 2.0 eV | A measure of the molecule's ability to act as an electrophile. |

Note: These values are illustrative and derived from general principles of DFT-based reactivity analysis.

Intermolecular Interactions and Supramolecular Assembly Models

In the condensed phase, molecules of this compound will interact with each other through a variety of non-covalent forces. The most significant of these is hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor (the -OH proton) and acceptor (the C=O oxygen). This allows for the formation of characteristic hydrogen-bonded dimers, a common structural motif in carboxylic acids. uky.edu

Beyond the primary hydrogen bonding, weaker C-H···O interactions involving the ethyl group and the phenyl ring hydrogens with the carbonyl oxygens can also contribute to the stability of the crystal lattice. nih.gov Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules are expected to play a role in the supramolecular assembly.

Computational modeling, often in conjunction with Hirshfeld surface analysis of crystal structures of similar molecules, can be used to visualize and quantify these intermolecular interactions. nih.gov These models can predict the packing of molecules in a crystal and help to understand polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor/Acceptor Groups | Estimated Energy (kcal/mol) |

| O-H···O Hydrogen Bond | Carboxylic acid - Carboxylic acid | -5 to -8 |

| C-H···O Hydrogen Bond | Phenyl C-H - Carbonyl O | -0.5 to -1.5 |

| π-π Stacking | Phenyl ring - Phenyl ring | -1 to -3 |

Note: The energy values are typical ranges for these types of interactions.

Advanced Spectroscopic and Analytical Research Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-(4-(ethoxycarbonyl)phenyl)acetic acid. nih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity. ethernet.edu.etcore.ac.uk

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The para-substituted aromatic ring gives rise to a characteristic pattern, typically two doublets, due to the coupling between adjacent protons. thermofisher.com The methylene (B1212753) (-CH₂-) protons of the acetic acid group appear as a singlet, while the ethyl group (-OCH₂CH₃) of the ester function presents as a quartet for the methylene protons and a triplet for the methyl protons. thermofisher.com The acidic proton of the carboxyl group often appears as a broad singlet, and its chemical shift can be variable.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and their respective functional groups (carbonyl, aromatic, aliphatic). rsc.orgresearchgate.net The two carbonyl carbons (from the ester and the carboxylic acid) resonate at the downfield end of the spectrum. The aromatic carbons show distinct signals, and their substitution pattern can be confirmed using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), which helps differentiate between CH, CH₂, and CH₃ groups. core.ac.uk

Expected NMR Data for this compound

| Nucleus | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |

| ¹H | Aromatic Protons (ortho to -CH₂COOH) | ~7.4 | Doublet |

| ¹H | Aromatic Protons (ortho to -COOCH₂CH₃) | ~8.0 | Doublet |

| ¹H | Ethyl Methylene (-OCH₂CH₃) | ~4.4 | Quartet |

| ¹H | Acetic Acid Methylene (-CH₂COOH) | ~3.7 | Singlet |

| ¹H | Ethyl Methyl (-OCH₂CH₃) | ~1.4 | Triplet |

| ¹³C | Carbonyl Carbon (Carboxylic Acid) | ~177 | Singlet |

| ¹³C | Carbonyl Carbon (Ester) | ~166 | Singlet |

| ¹³C | Aromatic Carbons | 125 - 145 | Multiple Singlets |

| ¹³C | Acetic Acid Methylene (-CH₂COOH) | ~41 | Singlet |

| ¹³C | Ethyl Methylene (-OCH₂CH₃) | ~61 | Singlet |

Note: Expected values are based on general principles of NMR spectroscopy and data from analogous structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS confirms the molecular formula, C₁₁H₁₂O₄, corresponding to a molecular weight of approximately 208.21 g/mol . aablocks.comchemshuttle.com In the context of synthesis, MS can be used to monitor the progress of a reaction by identifying the molecular ion peak of the product as it forms.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. When subjected to ionization, the molecule breaks apart in a predictable manner. libretexts.org For this compound, characteristic fragmentation would involve cleavages at the functional groups. libretexts.org Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, a loss of 45 Da), the entire ethoxycarbonyl group (-COOC₂H₅, a loss of 73 Da), or the carboxymethyl group (-CH₂COOH, a loss of 59 Da). The stability of the resulting fragment ions, particularly those involving the aromatic ring, dictates the relative intensity of the peaks in the spectrum. libretexts.org

Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Description of Loss |

|---|---|---|

| 208 | [C₁₁H₁₂O₄]⁺ | Molecular Ion (M⁺) |

| 163 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 135 | [M - COOC₂H₅]⁺ | Loss of the ethoxycarbonyl radical |

| 149 | [M - COOH]⁺ | Loss of the carboxyl radical |

Note: The fragmentation pattern can vary based on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

For this compound, the IR spectrum provides clear evidence for its key structural features. libretexts.org A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org The spectrum will also prominently feature two distinct carbonyl (C=O) stretching absorptions: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the ester, usually at a slightly higher frequency of 1720-1740 cm⁻¹. pressbooks.pub Other significant bands include C-O stretches for both the acid and ester groups (1200-1300 cm⁻¹) and absorptions related to the aromatic ring (C=C stretches around 1450-1600 cm⁻¹ and C-H bends). libretexts.orgpressbooks.pub

Raman spectroscopy provides complementary information, as it is particularly sensitive to non-polar, symmetric bonds. It can be useful for analyzing the vibrations of the aromatic ring and the carbon-carbon backbone of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-C=O) | C=O Stretch | 1700 - 1725 | Strong |

| Ester (-C=O) | C=O Stretch | 1720 - 1740 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ester/Carboxylic Acid | C-O Stretch | 1200 - 1300 | Strong |

X-ray Crystallography in Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique would provide an exact map of the atomic positions within the crystal lattice of this compound, yielding highly accurate data on bond lengths, bond angles, and torsional angles.

Parameters Determined by X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The set of symmetry operations that describe the crystal's structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C=O, C-O, C-C). |

| Bond Angles | The angles formed by three connected atoms (e.g., O-C=O). |

| Torsion Angles | The dihedral angles that describe the conformation of flexible parts, like the orientation of the side chains. |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating the components of a mixture and are widely used to monitor the progress of a reaction and to assess the purity of the final product. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, inexpensive, and qualitative method used to monitor the progress of a chemical reaction. libretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. youtube.com By spotting the starting materials, the reaction mixture, and a co-spot (a mix of starting material and reaction mixture) on the same plate, one can observe the gradual disappearance of the reactant spot and the appearance of a new spot corresponding to the product, this compound. libretexts.org The difference in retention factor (Rf) values, which depends on the polarity of the compounds and the solvent system used, allows for effective separation and visualization. youtube.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of this compound. A reversed-phase HPLC method, likely using a C18 column, is suitable for this type of aromatic acid. pensoft.netsigmaaldrich.com The compound is dissolved in an appropriate solvent and injected into the HPLC system. A mobile phase, typically a mixture of an aqueous buffer (like dilute phosphoric or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is used to elute the compound from the column. sigmaaldrich.comseparationmethods.com Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., 215-254 nm). sigmaaldrich.com The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for a precise determination of its purity.

Typical Chromatographic Conditions

| Technique | Parameter | Typical Value / Description |

|---|---|---|

| TLC | Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate) | |

| Visualization | UV light (254 nm) or chemical stain (e.g., p-anisaldehyde) epfl.ch | |

| HPLC | Stationary Phase (Column) | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol (B129727)/Water with an acid modifier sigmaaldrich.comseparationmethods.com | |

| Detection | UV-Vis Detector (e.g., at 215 nm) sigmaaldrich.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing phenylacetic acid derivatives exist, ongoing research aims to develop more efficient, scalable, and commercially viable processes. A key area of future exploration lies in the application of advanced catalytic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are being considered for the synthesis of substituted phenylacetic acid building blocks. inventivapharma.com Research has shown that while Csp2-Csp3 Suzuki couplings can be effective, their efficiency can be diminished by electron-withdrawing groups on the aryl ring, indicating a need for further optimization of reaction conditions and catalyst systems. inventivapharma.com

Future synthetic strategies may focus on:

Advanced Catalysis: Investigating novel N-heterocyclic carbene–palladium complexes and other sophisticated catalysts to improve yields and functional group tolerance in coupling reactions. inventivapharma.com

Process Intensification: Developing continuous flow processes, which can offer better control over reaction parameters, improve safety, and increase throughput compared to batch processing.

Avoiding Hazardous Reagents: Innovating routes that circumvent the use of toxic and difficult-to-handle materials like sodium cyanide or carbon tetrachloride, which have been used in older synthetic methodologies for related compounds. google.com A multi-step synthesis for similar compounds has been developed to prepare derivatives with potentially valuable biological activities. mdpi.com

Development of New Derivatization Strategies

The sensitive and specific detection of 2-(4-(ethoxycarbonyl)phenyl)acetic acid in various matrices is crucial for reaction monitoring, quality control, and potential bioanalytical applications. Emerging research focuses on creating novel derivatization agents that enhance detectability in modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

New strategies being developed for carboxylic acids in general, which could be applied to the target compound, include:

Isotope-Labeled Reagents: The use of derivatization agents containing bromine, such as 4-bromo-N-methylbenzylamine (4-BNMA) or 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), introduces a characteristic isotopic pattern into the derivatized molecule. nih.govnih.gov This isotopic signature facilitates unambiguous identification, especially in complex mixtures analyzed by tandem mass spectrometry. nih.gov

Fluorescence Derivatization: Synthesizing novel fluorescent tags, such as pteridinedione-based reagents, that can be attached to the carboxylic acid moiety. seikei.ac.jp This approach can significantly enhance sensitivity in fluorescence-based detection methods. For example, 3-(p-chlorocarbonyl)phenyl-6-(p-methoxy)phenyl-2,4(1H,3H)-pteridinedione has been shown to be a promising fluorescence derivatization reagent for amines, and similar principles can be applied to carboxylic acids. seikei.ac.jp

Charge-Carrying Tags: Designing derivatization agents that introduce a permanent positive charge, which can improve ionization efficiency in positive-ion electrospray ionization-mass spectrometry (ESI-MS), leading to lower detection limits. nih.govnih.gov

These advanced derivatization methods promise to provide more rapid, reproducible, and sensitive analysis of this compound. nih.gov

Investigations into Uncharted Reactivity Modes

The molecular structure of this compound features three distinct reactive sites: the carboxylic acid group, the ethyl ester group, and the aromatic ring. While classical reactions at these sites are known, future research will likely delve into more nuanced and selective transformations.

Potential areas for investigation include:

Orthogonal Reactivity: Developing conditions that allow for the selective reaction of one functional group (e.g., the carboxylic acid) while leaving the others (e.g., the ester) completely intact, or vice versa. This is critical for its use as a versatile building block in multi-step organic synthesis.

Photochemical and Electrochemical Reactions: Exploring the compound's behavior under photochemical or electrochemical conditions to unlock novel reaction pathways that are not accessible through traditional thermal methods. This could lead to new types of polymerization or functionalization reactions.

Catalytic C-H Activation: Investigating the direct functionalization of the C-H bonds on the phenyl ring using transition metal catalysis. This atom-economical approach could provide streamlined access to a wide array of novel derivatives without the need for pre-functionalized starting materials.

Potential in Interdisciplinary Chemical Research

The phenylacetic acid scaffold is a common feature in molecules with significant biological activity, suggesting that this compound could serve as a valuable starting material in interdisciplinary research fields. mdpi.com

Emerging opportunities include:

Medicinal Chemistry: Phenylacetic acid derivatives have been explored as potential treatments for conditions like cancer and Alzheimer's disease. mdpi.com The subject compound is a key intermediate in the synthesis of Repaglinide (B1680517), a drug for non-insulin-dependent diabetes mellitus. google.com Future work could involve using it as a foundational structure to build libraries of new compounds for screening against various therapeutic targets.

Chemical Biology: The development of derivatized versions of the compound could create chemical probes to study biological systems. For example, attaching reporter groups (like fluorescent tags) could allow for the visualization of how molecules with this scaffold interact with cells or proteins. seikei.ac.jp

Materials Science: The rigid aromatic core combined with flexible ester and acid groups makes this compound a candidate for the synthesis of novel polymers or liquid crystals. Research could explore its incorporation into polyester (B1180765) chains or its use in creating materials with specific optical or electronic properties.

Advancements in Sustainable Chemical Processes Utilizing the Compound

In line with the global push for green chemistry, a significant future direction involves integrating this compound and its synthetic processes into more sustainable frameworks. gcsu.edu

Key areas for advancement are:

Bio-based Feedstocks: Research into producing the core chemical components from renewable resources is growing. For example, processes are being developed to produce acetic acid, a fundamental chemical, from the fermentation of biomass or the conversion of biogas. nih.govresearchgate.netevonik.com Future work could focus on integrating such bio-based feedstocks into the synthesis of the entire this compound molecule.

Green Catalysis: Moving away from traditional homogeneous acid catalysts towards recyclable, heterogeneous catalysts like Amberlyst-15 for reactions such as esterification. gcsu.edu This minimizes waste and simplifies product purification.

Solvent-Free Conditions: Conducting reactions under solventless conditions, which aligns with the principles of green chemistry by reducing waste and eliminating the environmental impact and cost associated with solvent use and disposal. gcsu.edu

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts. This involves a shift towards addition reactions and catalytic cycles over stoichiometric reactions.

These sustainable approaches aim to reduce the environmental footprint of chemical manufacturing while potentially lowering costs and improving process efficiency. researchgate.net

常见问题

Basic: What are the optimal synthetic routes for preparing 2-(4-(ethoxycarbonyl)phenyl)acetic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with ethyl esterification of a phenylacetic acid precursor. Key steps include:

- Friedel-Crafts alkylation or nucleophilic substitution to introduce the ethoxycarbonyl group at the para position of the phenyl ring.

- Hydrolysis under controlled acidic or basic conditions to preserve the ester moiety.

Optimization strategies: - Use anhydrous solvents (e.g., THF or DCM) to minimize side reactions during esterification .

- Employ catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate coupling reactions .

- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates and reduce byproducts .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- 1H/13C NMR spectroscopy :

- IR spectroscopy :

- Strong absorption at ~1700–1750 cm⁻¹ for ester (C=O) and carboxylic acid (C=O) groups .

- High-resolution mass spectrometry (HRMS) :

Advanced: How do pH and temperature influence the degradation pathways of this compound in aqueous solutions?

Methodological Answer:

Degradation studies should employ forced degradation protocols :

- Acidic conditions (pH 1–3): Hydrolysis of the ethoxycarbonyl group generates 4-carboxymethylbenzoic acid as a primary degradation product .

- Alkaline conditions (pH 10–12): Saponification of the ester group occurs, yielding phenylacetic acid derivatives.

- Thermal stress (>80°C): Accelerates decarboxylation, forming 4-ethoxycarbonyltoluene.

Analytical tools : - Use LC-MS/MS to track degradation products and quantify stability under International Council for Harmonisation (ICH) guidelines .

Advanced: What computational and experimental approaches are used to study the interaction of this compound with biological targets?

Methodological Answer:

- Molecular docking :

- Model interactions with enzymes like lipoxygenase or cyclooxygenase using software such as AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the phenyl ring .

- Surface plasmon resonance (SPR) :

- Measure binding affinity (KD) to immobilized protein targets (e.g., serum albumin) in real time .

- Isothermal titration calorimetry (ITC) :

- Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein binding .

Advanced: How can researchers resolve discrepancies in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Standardize assay conditions :

- Validate purity :

- Use HPLC-PDA (photo-diode array) to confirm compound purity (>95%) and rule out impurities as confounding factors .

- Dose-response curves :

- Perform triplicate experiments with nonlinear regression analysis (e.g., GraphPad Prism) to calculate EC50/IC50 values .

Advanced: What strategies are recommended for developing a stability-indicating analytical method for this compound in pharmaceutical formulations?

Methodological Answer:

- Chromatographic conditions :

- Forced degradation studies :

- Expose the compound to UV light (ICH Q1B), oxidative (H2O2), and thermal stress to validate method robustness .

- Validation parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。